

4-Nitroimidazole: A Historical and Technical Overview for Drug Development

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Compound of Interest

Compound Name: 4-Nitroimidazole

Cat. No.: B141265

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Introduction

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, leading to the development of numerous life-saving drugs. While the 2- and 5-nitroimidazole isomers, such as metronidazole, have historically garnered the most attention, the **4-nitroimidazole** core holds significant, and increasingly recognized, therapeutic potential. This technical guide provides an in-depth exploration of the discovery, historical background, and key experimental data related to **4-nitroimidazole**, tailored for researchers, scientists, and drug development professionals.

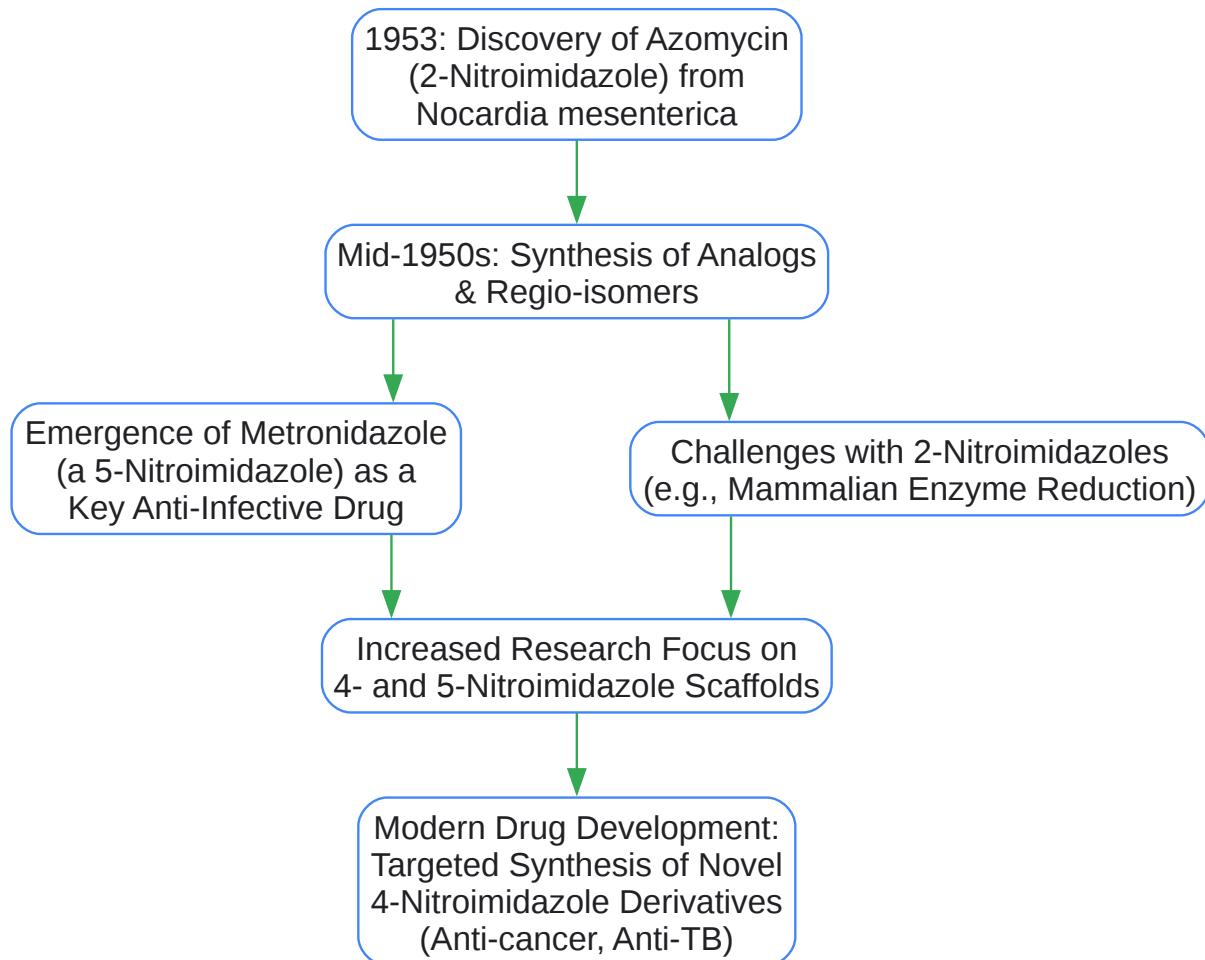
Discovery and Historical Background

The story of nitroimidazoles begins not with the 4-nitro isomer, but with a discovery that sparked decades of research into this heterocyclic class. In 1953, K. Maeda and colleagues isolated a novel antibiotic compound from the bacterium *Nocardia mesenterica*.^[1] This compound was later identified in 1955 as 2-nitroimidazole and named Azomycin.^[1] The potent activity of Azomycin against the parasite *Trichomonas vaginalis* inspired extensive research into synthetic analogs and regio-isomers.^[1]

This exploration led to the synthesis of 5-nitroimidazole derivatives, culminating in the discovery of metronidazole in the mid-1950s by researchers at Rhône-Poulenc.^[2] Metronidazole's remarkable success as an antiprotozoal and anaerobic antibacterial agent solidified the therapeutic importance of the nitroimidazole scaffold.^[2]

Interest gradually shifted towards the 4- and 5-nitroimidazole derivatives in part because many 2-nitroimidazoles were found to be readily reduced by mammalian enzymes, which could lead to toxicity.[2] For a considerable time, there were few reports on the specific antibacterial or antiprotozoal activities of **4-nitroimidazole** derivatives themselves. One notable early exception was the immunosuppressive drug azathioprine, which contains a 4-nitroimidazol-5-yl moiety, indicating the scaffold's potential beyond anti-infectives.

From a chemical standpoint, **4-nitroimidazole** and 5-nitroimidazole are tautomers, meaning they can readily interconvert, which makes them equivalent from a drug discovery perspective in many contexts.[3] However, modern synthetic methods have allowed for the specific derivatization at either position, unlocking distinct structure-activity relationships and spurring renewed interest in **4-nitroimidazole** as a unique pharmacophore for a range of therapeutic areas, including oncology and tuberculosis.[1][4][5]



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Historical development of nitroimidazole isomers.

Physicochemical and Biological Data

Quantitative data is crucial for evaluating the drug-like properties of a chemical scaffold. The following tables summarize key physicochemical properties of the parent **4-nitroimidazole** molecule and the biological activity of selected modern derivatives.

Table 1: Physicochemical Properties of 4-Nitroimidazole

Property	Value	Source(s)
Molecular Formula	C ₃ H ₃ N ₃ O ₂	[6][7][8]
Molecular Weight	113.07 g/mol	[6][8]
CAS Number	3034-38-6	[6][7][8]
Appearance	White to light yellow powder	[8]
Melting Point	303 °C (decomposes)	[6][8][9]
Solubility	0.40 g/L in water (20°C)	[8]
pKa	8.31 (Predicted)	[8]

Table 2: In Vitro Biological Activity of Modern 4-Nitroimidazole Derivatives

Compound ID	Target/Assay	Activity (IC ₅₀ / MIC)	Reference
Compound 11	Anticancer (various cell lines)	8.60 - 64.0 μ M	[10][11]
Compound 17	Anticancer (various cell lines)	Low micromolar range	[10][11]
Compound 18	Anticancer (various cell lines)	8.25 - 43.55 μ M	[10][11]
Compound 17	M. tuberculosis mc ² 6230	Potent activity	[10][11]
Compound 18	M. tuberculosis mc ² 6230	Potent activity	[10][11]
Compound 4e	Metronidazole-Resistant H. pylori	MIC ₅₀ = 8 μ g/mL	[12]
Compound 5	Metronidazole-Resistant H. pylori	MIC ₉₀ = 16 μ g/mL	[12]
Compound 6	Metronidazole-Resistant H. pylori	MIC ₉₀ = 16 μ g/mL	[12]

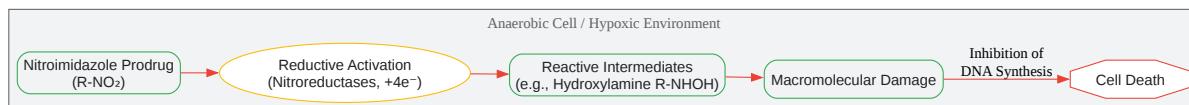
Mechanism of Action: The Reductive Activation Pathway

The primary mechanism of action for nitroimidazole-based agents is dependent on the reductive bioactivation of the nitro group.[\[1\]](#) This process is particularly efficient in the low-oxygen (hypoxic) environments characteristic of anaerobic bacteria, certain protozoa, and solid tumors.

The key steps are:

- Cellular Entry: The nitroimidazole prodrug enters the microbial or cancer cell, often via passive diffusion.[\[13\]](#)

- **Nitro Group Reduction:** In a low redox potential environment, the nitro group ($-\text{NO}_2$) accepts electrons from cellular reductases (e.g., nitroreductases, P450 reductase).[14][15] This single-electron transfer forms a highly reactive nitroso radical anion.
- **Generation of Cytotoxic Species:** This radical species can undergo further reduction. A four-electron reduction is often required to form a reactive hydroxylamine intermediate, which is implicated in cytotoxicity.[16][17]
- **Macromolecular Damage:** These reactive nitrogen species are the ultimate effectors, causing widespread cellular damage. They can covalently bind to DNA, leading to strand breaks, destabilization of the helical structure, and inhibition of nucleic acid synthesis, ultimately resulting in cell death.[15]



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Reductive activation pathway of nitroimidazoles.

Key Experimental Protocols

The synthesis of **4-nitroimidazole** and its derivatives is well-established. Below are detailed methodologies for the parent compound and a general procedure for subsequent derivatization.

Synthesis of 4-Nitroimidazole via Mixed-Acid Nitration

This protocol is based on optimized conditions reported in the literature for high-yield production.[18]

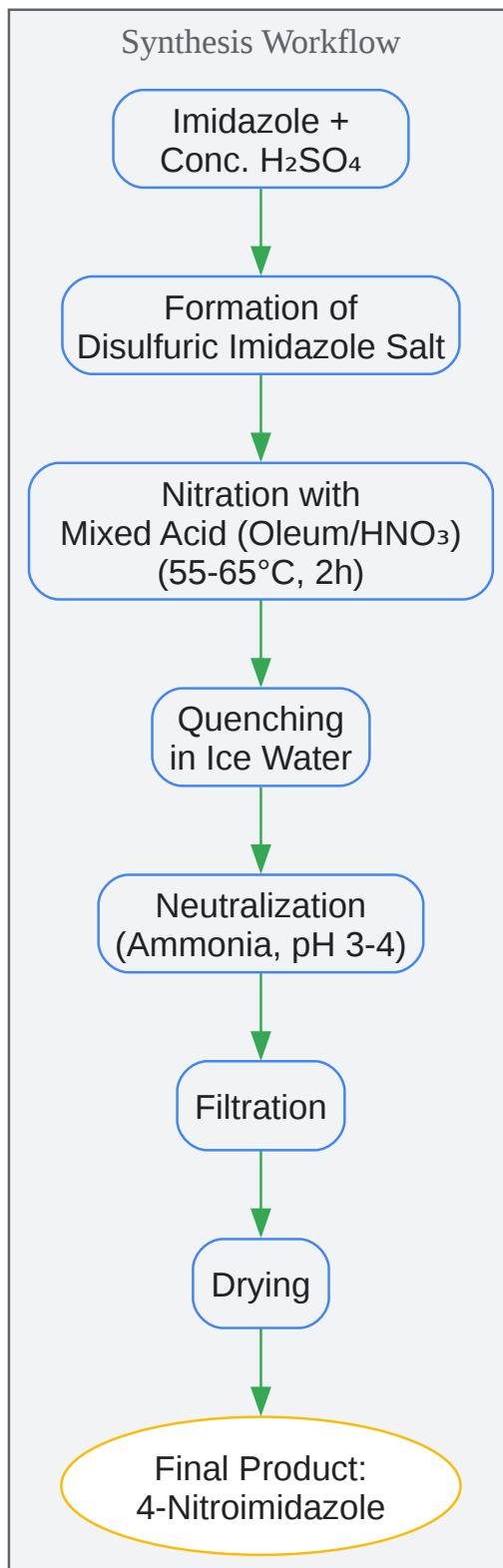
Materials:

- Imidazole
- Concentrated Sulfuric Acid (98%)
- Oleum (10%)
- Nitric Acid (98%)
- Ammonia solution
- Ice water

Procedure:

- Salt Formation: Slowly add imidazole to concentrated sulfuric acid in a flask while stirring to form the disulfuric imidazole salt.
- Nitration: In a separate reaction vessel, prepare a mixed acid nitrating agent using oleum and nitric acid. The optimal reported volume ratio is 3.4:1 (oleum:nitric acid).[18]
- Reaction: Heat the disulfuric imidazole salt solution to the reaction temperature (optimal range is 55-65°C).[18]
- Slowly add the mixed acid nitrating agent to the heated salt solution. The molar ratio of imidazole to nitric acid should be maintained at approximately 1:1.2.[18]
- Maintain the reaction at 55-65°C with continuous stirring for 2 hours to ensure complete reaction.[18]
- Work-up: Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.
- Neutralize the solution by adding an ammonia solution until the pH is between 3 and 4.[19]
- Isolation: The **4-nitroimidazole** product will precipitate out of the solution. Collect the solid product by filtration.

- Wash the product with cold water and dry under a vacuum to obtain the final product. A yield of 92.7% has been reported under these optimized conditions.[18]



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Experimental workflow for **4-nitroimidazole** synthesis.

General Protocol for Dibromination of 4-Nitroimidazole

This procedure is a key step in the synthesis of precursors for advanced drugs like Pretomanid.

[\[4\]](#)

Materials:

- **4-Nitroimidazole**
- Liquid Bromine
- Sodium Bicarbonate
- Water

Procedure:

- Dissolve **4-nitroimidazole** in water containing sodium bicarbonate.
- Carefully add liquid bromine to the solution.
- Stir the reaction mixture until the reaction is complete (monitored by TLC or HPLC).
- The product, 2,5-dibromo-4-nitro-1H-imidazole, will precipitate.
- Collect the solid by filtration, wash with water, and dry.
- This intermediate can then be selectively debrominated at the 5-position using reagents like potassium iodide and sodium sulfite to yield **2-bromo-4-nitroimidazole**, a key building block.

[\[4\]](#)

Conclusion

The journey of **4-nitroimidazole** from a lesser-studied isomer to a promising scaffold in modern drug discovery highlights the enduring value of exploring established pharmacophores.

Its unique electronic properties, combined with a well-understood mechanism of action centered on reductive activation, make it a versatile core for developing novel therapeutics. The detailed synthetic protocols and quantitative biological data presented here provide a solid foundation for researchers aiming to harness the potential of **4-nitroimidazole** in addressing pressing medical needs, from multidrug-resistant infections to cancer.

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